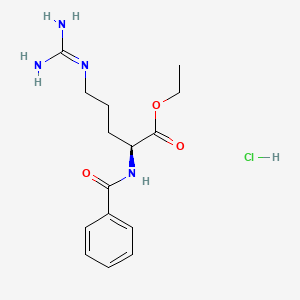

N-Benzoyl-L-arginine ethyl ester hydrochloride

Description

The exact mass of the compound Bz-Arg-OEt.HCl is 342.1458683 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXDELXKSSLIKB-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

971-21-1 (Parent) | |

| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

342.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2645-08-1, 16706-37-9 | |

| Record name | N-Benzoyl-L-arginine ethyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2645-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16706-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzoyl-L-arginine Ethyl Ester Hydrochloride: A Technical Guide to its Mechanism of Action in Protease Activity Assays

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the mechanism of action of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE), a cornerstone substrate in the characterization of serine protease activity. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying biochemical principles, empowering researchers to design, execute, and interpret enzymatic assays with greater scientific rigor.

Introduction: The Significance of BAEE in Protease Research

Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a synthetic nonpeptide substrate widely employed for the quantitative determination of the activity of several crucial proteolytic enzymes.[1][2] Its primary utility lies in its specificity for certain serine proteases, most notably trypsin and kallikrein, but it also serves as a substrate for other enzymes such as bromelain, ficin, papain, subtilisin, and thrombin.[1][3] The hydrochloride form of BAEE enhances its solubility in aqueous solutions, a critical factor for its application in various biochemical assays.[4]

The core value of BAEE in a research and drug development context is its ability to provide a reliable and reproducible method for measuring the catalytic efficiency of these enzymes. This is fundamental for understanding their physiological roles, identifying and characterizing enzyme inhibitors for therapeutic purposes, and optimizing enzymatic processes in industrial applications.[][6]

The Core Mechanism: Enzymatic Hydrolysis of the Ester Bond

The fundamental mechanism of action of BAEE as a substrate for serine proteases is the enzyme-catalyzed hydrolysis of its ethyl ester bond.[7] This reaction yields two products: Nα-Benzoyl-L-arginine and ethanol.[8]

Reaction: N-Benzoyl-L-arginine Ethyl Ester + H₂O ---(Serine Protease)--> Nα-Benzoyl-L-arginine + Ethanol[7]

The specificity of this reaction is dictated by the structure of BAEE, which mimics the natural substrates of these proteases. The L-arginine residue is a key recognition element for enzymes like trypsin, which preferentially cleave peptide bonds C-terminal to basic amino acids (arginine and lysine).[9] The active site of these proteases contains a specificity pocket that accommodates the arginine side chain, facilitating the precise positioning of the scissile ester bond for catalysis.

The Catalytic Triad in Action

Serine proteases employ a conserved catalytic triad, typically consisting of serine (Ser), histidine (His), and aspartate (Asp) residues, to effect the hydrolysis of peptide or ester bonds.[10] The mechanism proceeds through a two-step process involving the formation of a transient covalent acyl-enzyme intermediate.

-

Acylation: The serine residue in the active site, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the carbonyl carbon of the BAEE ester bond.[11] This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the ethanol leaving group and forming a covalent acyl-enzyme intermediate (Nα-Benzoyl-L-arginyl-enzyme).

-

Deacylation: A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently breaks down, releasing the Nα-Benzoyl-L-arginine product and regenerating the free, active enzyme.[11]

This two-step ping-pong mechanism is a hallmark of serine protease catalysis.[12]

Caption: Catalytic cycle of serine protease with BAEE substrate.

Spectrophotometric Quantification of Enzymatic Activity

The utility of BAEE as a substrate is greatly enhanced by the ease with which the enzymatic reaction can be monitored. The hydrolysis of BAEE to Nα-Benzoyl-L-arginine results in an increase in absorbance in the ultraviolet spectrum. This change in absorbance, specifically at a wavelength of 253 nm, is directly proportional to the rate of product formation and thus, the activity of the enzyme.[7]

The choice of 253 nm is critical as it represents a wavelength where the change in molar absorptivity between the substrate (BAEE) and the product (Nα-Benzoyl-L-arginine) is significant, providing a sensitive and continuous method for monitoring the reaction progress in real-time.[13]

Experimental Protocol: A Self-Validating System for Trypsin Activity Assay

The following protocol for a trypsin activity assay using BAEE is designed to be a self-validating system, incorporating controls and considerations that ensure the trustworthiness of the generated data.

Reagents and Equipment

| Reagent/Equipment | Specifications | Rationale |

| Buffer | 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C | Provides a stable pH environment optimal for trypsin activity and maintains ionic strength.[8] |

| Substrate Solution | 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in Buffer | A concentration above the Km for many trypsins, ensuring the enzyme is operating near its maximal velocity. |

| Enzyme Diluent | 1 mM Hydrochloric Acid (HCl), cold (2-8 °C) | The acidic pH and low temperature maintain the stability and prevent autolysis of the trypsin stock solution before the assay.[14] |

| Trypsin Solution | Appropriate concentration (e.g., 425-575 units/mL) in cold 1 mM HCl | The concentration is chosen to yield a linear rate of absorbance change over the measurement period. |

| Spectrophotometer | UV-Vis spectrophotometer capable of measuring at 253 nm, with temperature control at 25 °C | Essential for continuous monitoring of the reaction at the specific wavelength and maintaining a constant temperature. |

| Cuvettes | Quartz cuvettes (1 cm path length) | Required for accurate measurements in the UV range. |

Assay Procedure

-

Prepare Reagents: Prepare all solutions as described in the table above. Ensure the buffer is at the correct pH and temperature. The trypsin solution should be prepared immediately before use and kept on ice.

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 253 nm and equilibrate the cuvette holder to 25 °C.[14]

-

Reaction Mixture Preparation: In a quartz cuvette, pipette the appropriate volume of the Substrate Solution. For a standard 3.20 mL reaction volume, this would be 3.00 mL.[15]

-

Blank Measurement: To account for any non-enzymatic hydrolysis of the substrate, a blank reading is essential. Add the same volume of enzyme diluent (1 mM HCl) as the enzyme solution to be used in the test sample to a cuvette containing the substrate solution. Mix by inversion and record the change in absorbance at 253 nm for 5 minutes.[15]

-

Enzyme-Catalyzed Reaction: To a separate cuvette containing the substrate solution, add the appropriate volume of the Trypsin Solution (e.g., 0.20 mL for a 3.20 mL final volume).[15]

-

Data Acquisition: Immediately after adding the enzyme, mix the solution by inversion and start recording the increase in absorbance at 253 nm for 5 minutes. A linear increase in absorbance should be observed.

-

Data Analysis: Determine the rate of change in absorbance per minute (ΔA₂₅₃/minute) from the linear portion of the curve for both the test and blank samples.

-

Calculation of Enzyme Activity: The activity of the trypsin solution is calculated using the following formula:

Units/mL of enzyme = [(ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) x Total reaction volume (mL)] / (Molar absorptivity coefficient x Path length (cm) x Volume of enzyme added (mL))

Alternatively, a more practical unit definition is often used: One BAEE unit of trypsin activity will produce a ΔA₂₅₃ of 0.001 per minute at pH 7.6 at 25 °C in a reaction volume of 3.20 mL.[8]

Caption: Standard workflow for a BAEE-based protease assay.

Application to Other Serine Proteases: The Case of Kallikrein

The BAEE assay can be adapted to measure the activity of other serine proteases, such as kallikrein.[1][16] While the fundamental principle of ester bond hydrolysis remains the same, the assay conditions, particularly the pH, may be optimized for the specific enzyme. For instance, a kallikrein assay using BAEE is often performed at a higher pH of 8.7.[17]

Furthermore, coupled enzymatic assays can be employed for kallikrein activity determination. In one such method, the ethanol produced from BAEE hydrolysis is used as a substrate for alcohol dehydrogenase in the presence of NAD⁺. The resulting production of NADH is then monitored spectrophotometrically at 340 nm.[17] This provides an alternative detection method that can be advantageous in certain experimental contexts.

Conclusion: A Foundational Tool in Enzymology

This compound remains an indispensable tool for researchers in the life sciences. Its well-characterized mechanism of action, coupled with a straightforward and robust spectrophotometric assay, provides a reliable means of quantifying the activity of key serine proteases. A thorough understanding of the underlying principles of the BAEE assay, from the catalytic mechanism of the enzyme to the rationale behind the experimental design, is paramount for generating high-quality, reproducible data. This technical guide serves to empower researchers with the knowledge necessary to effectively utilize BAEE in their scientific endeavors, from fundamental enzyme characterization to the development of novel therapeutics.

References

-

MilliporeSigma. Trypsin Assay Procedure (EC 3.4.21.4). [Link]

-

Geng, J., et al. (2018). Real-Time Label-Free Kinetics Monitoring of Trypsin-Catalyzed Ester Hydrolysis by a Nanopore Sensor. ACS Sensors, 3(10), 2051-2057. [Link]

-

Shlyapkina, V. I., et al. (2023). Trypsin-Based Chemoenzymatic Assay for Detection of Pollutants and Safety Assessment of Food Additives. MDPI, 13(4), 229. [Link]

-

MP Biomedicals. TECHNICAL INFORMATION Trypsin. [Link]

-

SERVA Electrophoresis GmbH. Trypsin. [Link]

-

Merck Millipore. Enzymatic Assay of Trypsin Inhibitor. [Link]

-

HiMedia Laboratories. N-α-Benzoyl-L-arginine ethyl ester hydrochloride. [Link]

-

Overlack, K., et al. (1980). BAEE esterase (kallikrein-like) activity in parotid saliva of normal rats and rats with various forms of experimental hypertension (genuine, renovascular and DOCA salt hypertension). Contributions to Nephrology, 19, 124-133. [Link]

-

Toflinski, K., & Ozyhar, A. (2015). Kinetics of trypsin-catalyzed hydrolysis determined by isothermal titration calorimetry. Analytical Biochemistry, 487, 46-53. [Link]

-

Wang, S., et al. (2012). Assay of trypsin activity. a Typical chromatogram of BAEE and BA... ResearchGate. [Link]

-

ResearchGate. BAEE-hydrolysis rate versus trypsin content in the reaction mixture. [Link]

-

Zembowicz, A., et al. (1991). L-arginine, but not N alpha-benzoyl-L-arginine ethyl ester, is a precursor of endothelium-derived relaxing factor. Molecular Pharmacology, 39(4), 435-440. [Link]

-

Suffritti, C., et al. (2024). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Frontiers in Allergy, 5, 1368681. [Link]

-

Smith, R. L., & Van Frank, B. M. (1975). Kinetic Studies at High pH of the Trypsin-catalyzed Hydrolysis of Nα-Benzoyl Derivatives of l-Arginamide, l-Lysinamide, and S-2-Aminoethyl-l-cysteinamide and Related Compounds. Archives of Biochemistry and Biophysics, 168(2), 629-637. [Link]

-

Chondrex, Inc. Trypsin Activity Assay Kit. [Link]

-

Gallimore, M. J., et al. (1982). An optimized assay for prekallikrein activator activity in human plasma products. Thrombosis Research, 25(3), 293-298. [Link]

-

Ascenzi, P., et al. (2013). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. International Journal of Molecular Sciences, 14(12), 23488-23502. [Link]

-

Lee, J., et al. (2013). Cleavage of beta-lactone ring by serine protease. Mechanistic implications. ResearchGate. [Link]

-

da Silva, J. A. P., et al. (2022). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers in Chemistry, 10, 930335. [Link]

-

Adibekian, A., et al. (2014). Remodeling Natural Products: Chemistry and Serine Hydrolase Activity of a Rocaglate-Derived β-Lactone. Journal of the American Chemical Society, 136(4), 1367-1375. [Link]

-

ChromogenicSubstrates.com. Kallikrein-like activity, plasma. [Link]

-

Wilmouth, R. C., et al. (2001). Structure of a serine protease poised to resynthesize a peptide bond. Proceedings of the National Academy of Sciences, 98(24), 13572-13577. [Link]

-

Le, D., et al. (2025). A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. World Allergy Organization Journal, 18(1), 101135. [Link]

-

Taylor & Francis. Serine proteases – Knowledge and References. [Link]

-

LibreTexts Chemistry. 6.05B: Enzyme Reaction Mechanisms - Quantiative Analyses of Serine Protease Catalysis. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. N-a-Benzoyl-L-arginine ethyl ester hydrochloride [himedialabs.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Structure of a serine protease poised to resynthesize a peptide bond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. serva.de [serva.de]

- 14. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. BAEE esterase (kallikrein-like) activity in parotid saliva of normal rats and rats with various forms of experimental hypertension (genuine, renovascular and DOCA salt hypertension) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Nα-Benzoyl-L-arginine ethyl ester (BAEE) and the Specificity of Serine Proteases

This guide provides a comprehensive exploration of Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate for characterizing the specificity and kinetics of serine proteases. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying biochemical principles, ensuring a robust understanding of experimental design and data interpretation.

Introduction: The Role of BAEE in Protease Research

Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic, non-peptide substrate widely used for the kinetic analysis of proteases, particularly trypsin and trypsin-like enzymes.[1][2] Its structure, featuring an arginine residue, makes it an ideal tool for probing the primary specificity of enzymes that preferentially cleave peptide bonds C-terminal to basic amino acids.[3][4] The hydrolysis of the ethyl ester bond by these enzymes is a convenient and highly reproducible reaction that can be monitored spectrophotometrically, providing a quantitative measure of enzymatic activity.[5] This guide will dissect the structural basis of this specificity, provide validated experimental protocols, and offer insights into the interpretation of kinetic data.

The Principle of Specificity: Why BAEE is a Trypsin Substrate

The specificity of a protease is dictated by the physicochemical properties of its active site, particularly the S1 binding pocket, which accommodates the amino acid side chain (P1 residue) of the substrate just before the cleavage site.[6]

-

Trypsin and Trypsin-like Enzymes: These proteases, including certain kallikreins, possess a deep S1 pocket containing a negatively charged aspartic acid residue (Asp189) at its base.[7][8] This aspartate forms a strong ionic bond with the positively charged guanidinium group of the arginine side chain in BAEE, anchoring the substrate in the optimal orientation for catalysis by the Ser-His-Asp catalytic triad.[9]

-

Chymotrypsin and Chymotrypsin-like Enzymes: In contrast, chymotrypsin has a hydrophobic S1 pocket, defined by residues like serine instead of aspartate.[8][10] This pocket preferentially binds large, aromatic side chains such as phenylalanine, tyrosine, and tryptophan.[3][4] The charged arginine of BAEE is sterically and electrostatically repelled from this pocket, making BAEE a very poor substrate for chymotrypsin. This stark difference in reactivity is the cornerstone of using BAEE to differentiate between trypsin-like and chymotrypsin-like activities.[11]

The enzymatic hydrolysis of BAEE cleaves the ester bond, yielding Nα-Benzoyl-L-arginine (BA) and ethanol.[12] The formation of the carboxylate group on the BA product leads to a measurable increase in absorbance at 253 nm, which forms the basis of the continuous spectrophotometric assay.

Caption: Enzymatic hydrolysis of BAEE by a trypsin-like protease.

Experimental Workflow: A Validated Protocol for Determining Trypsin Activity

This protocol provides a robust method for the continuous spectrophotometric rate determination of trypsin activity using BAEE. The causality behind each component is critical for experimental success.

Reagent Preparation (Self-Validating System)

-

Buffer Solution (67 mM Sodium Phosphate, pH 7.6 at 25°C): The pH is crucial as enzyme activity is highly pH-dependent.[7][13] A pH of 7.6 is optimal for trypsin activity with the BAEE substrate. The buffer's role is to resist pH changes during the reaction, which liberates a carboxyl group.

-

Substrate Solution (0.25 mM BAEE): Prepared by dissolving Nα-Benzoyl-L-arginine ethyl ester hydrochloride (e.g., Sigma-Aldrich Cat. No. B4500) in the Buffer Solution. This concentration is chosen to be near the Michaelis constant (Km), allowing for sensitive measurement of initial reaction rates.

-

Enzyme Diluent (1 mM HCl, cold): Trypsin is susceptible to autolysis (self-digestion) at neutral or alkaline pH. Storing and diluting the enzyme stock in a cold, acidic solution maintains its stability and prevents loss of activity before the assay begins.

-

Enzyme Solution (Trypsin): Immediately before use, prepare a working solution of trypsin (e.g., 425-575 units/mL) in the cold Enzyme Diluent. The final concentration should be chosen to yield a linear rate of absorbance change over several minutes.

Spectrophotometric Assay Procedure

This procedure is designed for a standard 3.2 mL cuvette volume.

-

System Equilibration: Set a spectrophotometer to 253 nm and maintain the temperature at 25°C using a thermostatted cuvette holder. Temperature control is critical as reaction rates are highly temperature-dependent.[13][14]

-

Reaction Mixture Preparation: Pipette the following into three separate quartz cuvettes (two for test, one for blank):

-

3.0 mL of Substrate Solution (0.25 mM BAEE)

-

0.1 mL of Enzyme Diluent (1 mM HCl)

-

-

Initiate Reaction:

-

For Test Cuvettes: Add 0.1 mL of the Enzyme Solution.

-

For Blank Cuvette: Add 0.1 mL of the Enzyme Diluent (this accounts for any non-enzymatic hydrolysis of BAEE).

-

-

Data Acquisition: Immediately after adding the enzyme, mix the cuvette by inversion and begin recording the absorbance at 253 nm (A₂₅₃) every 30 seconds for 5 minutes.

Caption: Standard workflow for BAEE-based protease activity and kinetic analysis.

Data Analysis and Interpretation

-

Calculate the Rate: Determine the change in absorbance per minute (ΔA₂₅₃/min) from the initial, linear portion of the data for both the Test and Blank reactions.

-

Correct for Blank: Subtract the rate of the Blank from the rate of the Test to get the true enzyme-catalyzed rate.

-

Calculate Activity: One "BAEE unit" of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.

-

Units/mL Enzyme = (ΔA₂₅₃ Test - ΔA₂₅₃ Blank) / (0.001 * 0.1)

-

Where 0.1 is the volume (in mL) of the enzyme solution added.

-

-

Quantitative Analysis of Enzyme Specificity: Kinetic Parameters

To truly understand an enzyme's specificity for BAEE, one must determine its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). This is achieved by measuring the initial reaction rate at various BAEE concentrations.[15]

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.[16]

-

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

-

kcat/Kₘ (Catalytic Efficiency): This ratio is the most effective measure of an enzyme's substrate specificity and overall efficiency. A higher kcat/Kₘ value signifies greater preference and efficiency for that substrate.[14]

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |

| Bovine Trypsin | BAEE | 4.8 | - | - | [16] |

| Immobilized Trypsin | BAEE | 20.7 | - | - | [16] |

| Bacillus licheniformis Trypsin | BAEE | 0.88 | 8.2 | 9.3 x 10³ | [14] |

| Papain | BAEE | - | - | - | [17] |

| Kallikreins | BAEE | - | - | - | [1] |

Note: The table highlights the variability in kinetic parameters based on the enzyme source and form (free vs. immobilized). Papain and Kallikreins are also known to hydrolyze BAEE, demonstrating its utility beyond just trypsin, though detailed kinetic data is less commonly reported in introductory literature.[1][17]

Factors Influencing BAEE Assay Results

The reliability of a BAEE assay is contingent upon the careful control of several environmental and experimental factors.[13]

-

Temperature: Enzyme activity generally increases with temperature up to an optimum, after which denaturation occurs.[14][18] For trypsin, assays are commonly performed at 25°C or 37°C.[17] It is critical to maintain a constant temperature throughout the experiment.

-

pH: The ionization state of amino acids in the enzyme's active site and on the substrate is dictated by pH.[19] Trypsin's catalytic triad requires a specific protonation state to function, hence the optimal pH of ~7.6-8.0 for BAEE hydrolysis.[20]

-

Ionic Strength: The concentration of salts in the buffer can influence enzyme structure and substrate binding through electrostatic interactions.

-

Presence of Inhibitors/Activators: Metal ions like Ca²⁺ can sometimes stabilize trypsin, while specific inhibitors (e.g., benzamidine) will compete with BAEE for the active site, reducing the reaction rate.[14][16]

Caption: Comparison of BAEE interaction with Trypsin vs. Chymotrypsin S1 pockets.

Conclusion

Nα-Benzoyl-L-arginine ethyl ester remains a cornerstone substrate in enzymology due to its high specificity for trypsin-like serine proteases. Its utility lies not just in measuring activity but in providing a quantitative framework for understanding the fundamental principles of enzyme-substrate recognition. By controlling experimental variables and applying rigorous kinetic analysis, researchers can leverage the BAEE assay to reliably characterize enzyme function, screen for inhibitors, and elucidate the mechanisms that govern biological catalysis.

References

-

Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis. (2015). PubMed Central. [Link]

-

(A) Time curve of the product BA frequency with addition substrate BAEE... (n.d.). ResearchGate. [Link]

-

Assay of trypsin activity. a Typical chromatogram of BAEE and BA... (n.d.). ResearchGate. [Link]

-

The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. (2025). ResearchGate. [Link]

-

Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. (2020). ACS Omega. [Link]

-

Real-Time Label-Free Kinetics Monitoring of Trypsin-Catalyzed Ester Hydrolysis by a Nanopore Sensor. (n.d.). ACS Publications. [Link]

-

A microtiter plate assay for the characterization of serine proteases by their esterase activity. (1994). PubMed. [Link]

-

Serine Proteases and Esterase's. (n.d.). Amazon S3. [Link]

-

Factors Influencing Enzyme Specificity. (n.d.). Solubility of Things. [Link]

-

Serine Proteases Substrate Specificity. (n.d.). Monash University. [Link]

-

Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. (n.d.). PubMed Central. [Link]

-

Immobilized enzyme microreactors for analysis of tryptic peptides in β-casein and β-lactoglobulin. (2023). PubMed Central. [Link]

-

Factors affecting enzyme activity. (n.d.). Monash University. [Link]

-

Surface loops of trypsin-like serine proteases as determinants of function. (n.d.). PubMed Central. [Link]

-

Trypsin and chymotrypsin, serine protease digestive enzymes. (n.d.). EMBL-EBI. [Link]

-

Factors That Affects Enzyme Activity. (2021). Conduct Science. [Link]

-

Chromogenic Substrates Overview. (2023). DC Fine Chemicals. [Link]

-

Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. (n.d.). NIH. [Link]

-

Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase). (n.d.). AK Lectures. [Link]

-

Chymotrypsin vs. Trypsin | Definition & Differences. (n.d.). Study.com. [Link]

-

Factors Affecting Enzyme Activity | Overview & Research Examples. (n.d.). Perlego. [Link]

-

Trypsin- and Chymotrypsin-Like Serine Proteases in Schistosoma mansoni – 'The Undiscovered Country'. (2014). PubMed Central. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Na-Benzoyl- L -arginine ethyl ester trypsin substrate 2645-08-1 [sigmaaldrich.com]

- 3. proteinswebteam.github.io [proteinswebteam.github.io]

- 4. aklectures.com [aklectures.com]

- 5. researchgate.net [researchgate.net]

- 6. purdue.edu [purdue.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chymotrypsin vs. Trypsin | Definition & Differences - Lesson | Study.com [study.com]

- 11. Trypsin- and Chymotrypsin-Like Serine Proteases in Schistosoma mansoni – ‘The Undiscovered Country’ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immobilized enzyme microreactors for analysis of tryptic peptides in β-casein and β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. monash.edu [monash.edu]

- 19. conductscience.com [conductscience.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis and Purification of N-Benzoyl-L-arginine ethyl ester hydrochloride

This guide provides a comprehensive overview of the synthesis and purification of N-Benzoyl-L-arginine ethyl ester hydrochloride, a crucial reagent in biochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical principles, step-by-step protocols, and analytical validation necessary for the successful preparation of this compound.

Introduction: The Significance of this compound

This compound (BAEE) is a widely utilized synthetic substrate for a variety of serine proteases, including trypsin, thrombin, and kallikrein. Its specific interaction with these enzymes makes it an invaluable tool for enzyme kinetics studies, inhibitor screening, and in the development of therapeutic agents targeting proteolytic pathways. The benzoyl and ethyl ester modifications on the L-arginine core enhance its utility in these applications. This guide will provide a detailed roadmap for its synthesis and purification, ensuring a high-purity final product suitable for the most demanding research applications.

The Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy ensures high yields and simplifies the purification of the final product. The overall synthetic pathway is depicted below:

Caption: Overall synthetic pathway for this compound.

The first step involves the esterification of the carboxylic acid group of L-arginine with ethanol, catalyzed by thionyl chloride. This reaction yields the intermediate, L-arginine ethyl ester dihydrochloride. The second step is the selective N-benzoylation of the α-amino group of the intermediate using benzoyl chloride under Schotten-Baumann conditions.

Step 1: Esterification of L-Arginine

Chemical Principles and Rationale

The esterification of L-arginine is achieved by reacting it with ethanol in the presence of thionyl chloride (SOCl₂). This method is highly efficient for converting carboxylic acids to esters, especially with amino acids. The thionyl chloride serves a dual purpose: it activates the carboxylic acid group for nucleophilic attack by ethanol and also acts as a dehydrating agent, driving the reaction to completion. The reaction proceeds through the formation of an acyl chlorosulfite intermediate, which is then attacked by ethanol. The hydrochloride salt of the amino group is formed in the acidic conditions generated during the reaction, which also serves to protect the amino group from reacting with thionyl chloride.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Arginine | 174.20 | 30 g | 0.172 |

| Absolute Ethanol | 46.07 | 78 g (approx. 100 mL) | 1.69 |

| Thionyl Chloride | 118.97 | 22.19 g (13.5 mL) | 0.186 |

| Diethyl ether | 74.12 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 78 g of absolute ethanol.

-

Cool the flask in an ice-salt bath to between -5°C and 0°C.

-

Slowly add 22.19 g of thionyl chloride dropwise to the cooled ethanol over a period of 30 minutes, ensuring the temperature remains below 0°C.

-

After the addition is complete, slowly add 30 g of L-arginine to the reaction mixture.

-

Once the L-arginine has dissolved, remove the ice bath and allow the mixture to warm to room temperature (25-30°C) and stir for 2 hours.

-

Heat the reaction mixture to reflux (75-80°C) and maintain for 2 hours.

-

After reflux, cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator to obtain a viscous oil.

-

Add diethyl ether to the oil and triturate until a solid precipitate forms.

-

Cool the mixture to -10°C to complete the precipitation.

-

Collect the crude L-arginine ethyl ester dihydrochloride by vacuum filtration and wash the solid with diethyl ether until the pH of the washings is neutral (pH 6-7).

-

Dry the product under vacuum. The expected yield is approximately 85%.

Step 2: N-Benzoylation via Schotten-Baumann Reaction

Chemical Principles and Rationale

The Schotten-Baumann reaction is a classic method for acylating amines and alcohols.[1][2][3] In this step, the α-amino group of L-arginine ethyl ester dihydrochloride is acylated with benzoyl chloride in the presence of a base. The base, typically sodium hydroxide, serves to neutralize the hydrochloric acid that is formed during the reaction, thereby driving the reaction to completion and preventing the protonation of the amine, which would render it unreactive. The reaction is typically carried out in a two-phase system of water and an organic solvent.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Arginine ethyl ester dihydrochloride | 275.16 | (From Step 1) | ~0.146 |

| Benzoyl Chloride | 140.57 | 20.5 g (17 mL) | 0.146 |

| Sodium Hydroxide | 40.00 | As needed (10% aq. solution) | - |

| Dichloromethane | 84.93 | As needed | - |

| Hydrochloric Acid | 36.46 | As needed (1 M solution) | - |

Procedure:

-

Dissolve the crude L-arginine ethyl ester dihydrochloride from Step 1 in a minimal amount of water in a flask.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a 10% aqueous solution of sodium hydroxide to adjust the pH of the solution to approximately 8.0-9.0.

-

In a separate dropping funnel, dissolve 20.5 g of benzoyl chloride in dichloromethane.

-

Add the benzoyl chloride solution dropwise to the aqueous solution of the amino acid ester while vigorously stirring and maintaining the temperature at 0-5°C.

-

Simultaneously, add the 10% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8.0 and 9.0.

-

After the addition of benzoyl chloride is complete, continue to stir the reaction mixture for an additional 2 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification: Recrystallization

Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Recommended Recrystallization Protocol

Solvent System: Ethanol/Diethyl Ether

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

-

If crystallization is slow to initiate, scratching the inside of the flask with a glass rod can induce crystal formation.

-

To the cold suspension of crystals, slowly add diethyl ether until the solution becomes slightly cloudy to further precipitate the product.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum to obtain pure this compound as a white to off-white crystalline solid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

Physicochemical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline powder[4] |

| Molecular Formula | C₁₅H₂₃ClN₄O₃ |

| Molecular Weight | 342.82 g/mol |

| Melting Point | 128-135 °C[4] |

| Solubility | Soluble in water and ethanol |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the structure of the molecule. The expected chemical shifts (δ) in ppm are:

-

7.83-7.46 (m, 5H): Aromatic protons of the benzoyl group.

-

4.60 (m, 1H): α-proton of the arginine backbone.

-

4.27 (q, 2H): Methylene protons of the ethyl ester group.

-

3.26 (t, 2H): Methylene protons adjacent to the guanidinium group.

-

2.09-1.67 (m, 4H): Methylene protons of the arginine side chain.

-

1.31 (t, 3H): Methyl protons of the ethyl ester group.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

~3300-3100 cm⁻¹: N-H stretching (amide and guanidinium).

-

~1735 cm⁻¹: C=O stretching (ester).

-

~1660 cm⁻¹: C=O stretching (amide I).

-

~1600 cm⁻¹: C=C stretching (aromatic).

-

~1530 cm⁻¹: N-H bending (amide II).

Purity Analysis: High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final product. A purity of ≥98% is generally considered acceptable for most research applications.

Safety and Handling

-

Thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Benzoyl chloride is a lachrymator and is corrosive. It should also be handled in a fume hood with appropriate PPE.

-

Sodium hydroxide is a corrosive base. Avoid contact with skin and eyes.

-

Organic solvents such as ethanol, diethyl ether, and dichloromethane are flammable and should be handled away from ignition sources.

Conclusion

The two-step synthesis and subsequent purification protocol detailed in this guide provide a reliable and efficient method for the preparation of high-purity this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize this important biochemical reagent for their studies. The analytical data provided serves as a benchmark for quality control, ensuring the integrity of the final product.

References

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation? Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

PubChem. Benzoylarginine ethyl ester. Retrieved from [Link]

-

Calbiochem. Nα-Benzoyl-L-arginine Ethyl Ester, Hydrochloride - CAS 272320. Retrieved from [Link]

- Google Patents. US2793204A - Process for the synthesis of peptides.

-

USP-NF. (2022, December 1). This compound. Retrieved from [Link]

- Google Patents. CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride.

-

Organic Syntheses Procedure. 5. Retrieved from [Link]

- Google Patents. CN108101812A - A kind of production purifying process of lauroyl arginine ethyl ester hydrochloride.

-

Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. (n.d.). Retrieved from [Link]

-

Bartleby.com. Arginine Ester Hydrochloride Lab Report. Retrieved from [Link]

- Google Patents. Preparation method of lauroyl arginine ethyl ester hydrochloride.

- Google Patents. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride.

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

HiMedia Laboratories. N-a-Benzoyl-L-arginine ethyl ester hydrochloride. Retrieved from [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

PubMed. (1975, February 25). The pH dependence of the hydrolysis of benzoyl-L-arginine ethyl ester in cooled mixed solvents. Retrieved from [Link]

Sources

- 1. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 2. CN105061266A - Preparation method of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 3. Benzoylarginine ethyl ester | C15H22N4O3 | CID 123880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arginine Ester Hydrochloride Lab Report - 644 Words | Bartleby [bartleby.com]

- 5. Ethyl N-benzoyl-L-argininate hydrochloride(2645-08-1) 1H NMR spectrum [chemicalbook.com]

N-α-Benzoyl-L-arginine Ethyl Ester (BAEE): A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

N-α-Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic derivative of the amino acid L-arginine, widely recognized in the scientific community for its pivotal role as a substrate in enzymatic assays.[][2] Its chemical modifications, specifically the N-terminal benzoyl group and the C-terminal ethyl ester, confer specific properties that make it an ideal tool for studying the kinetics and activity of various proteases, most notably trypsin and other trypsin-like serine proteases.[][3] This guide provides an in-depth overview of the core physical and chemical properties of BAEE, its applications in enzymology, and detailed protocols for its use, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

The utility of BAEE in biochemical assays is a direct consequence of its specific chemical architecture. The molecule is typically supplied as a hydrochloride salt to enhance its aqueous solubility.[]

-

IUPAC Name: ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride[]

-

Common Synonyms: BAEE, BAEE HCl, Bz-Arg-OEt, Bz-L-Arg-OEt HCl[][4][5]

The structure incorporates a benzoyl group at the alpha-amino nitrogen and an ethyl ester at the carboxyl terminus of arginine.[] This design is intentional: the ester linkage provides a specific cleavage site for proteases, and the benzoyl group enhances the substrate's affinity for the enzyme's active site.

Caption: Logical structure of N-α-Benzoyl-L-arginine ethyl ester hydrochloride.

Physicochemical Properties

The physical and chemical characteristics of BAEE are critical for its proper handling, storage, and use in experimental settings. These properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂N₄O₃ • HCl | [3][4] |

| Molecular Weight | 342.82 g/mol | [3][7] |

| Appearance | White to off-white powder or crystalline solid. | [][2][8] |

| Melting Point | 128-135 °C | [][2] |

| Purity | Typically ≥98% to ≥99% as determined by HPLC or TLC. | [][3][4][9] |

| Optical Rotation | [α]₂₀/D = -17 ± 2° (c=2 in Water) | [2] |

| Solubility | Water: 25 mg/mL[9], 175 mg/mL (with sonication) DMSO: 10 mg/mL[4], 200 mg/mL (with sonication) Ethanol: 10 mg/mL[4] DMF: 33 mg/mL[4] | [4][9] |

Insights into Solubility

The solubility profile of BAEE is a direct result of its amphipathic nature. The core arginine structure, with its charged guanidinium group and the hydrochloride salt form, imparts significant polarity, promoting solubility in aqueous solutions like water and buffers.[] Conversely, the aromatic benzoyl group and the ethyl ester introduce non-polar, hydrophobic character, allowing for solubility in organic solvents such as DMSO and ethanol.[10] This dual solubility is advantageous, offering flexibility in the preparation of stock solutions for various experimental designs. For instance, a concentrated stock can be prepared in DMSO and then diluted into an aqueous assay buffer.

Stability and Storage

Proper storage is paramount to maintain the integrity and performance of BAEE.

-

Solid Form: The solid hydrochloride salt is stable when stored in a cool, dry, and well-ventilated place.[11] Recommended long-term storage for the solid is typically 2-8°C[][2] or -20°C.[4] Under these conditions, the compound is stable for at least four years.[4] It is important to avoid moisture.[11]

-

Solutions: Stock solutions should be prepared fresh.[12] However, if storage is necessary, it is recommended to aliquot the reconstituted solution and freeze it at -20°C.[9] Under these conditions, stock solutions are reported to be stable for up to one to three months.[9] Repeated freeze-thaw cycles should be avoided to prevent degradation.

Principle Application: A Substrate for Protease Activity

BAEE is most widely recognized as a chromogenic substrate for measuring the activity of several proteases.[3] It is particularly effective for trypsin and other enzymes that cleave on the C-terminal side of arginine residues, including kallikrein, subtilisin, papain, and thrombin.[3][4][9]

Mechanism of Action

The enzymatic assay relies on the hydrolysis of the ester bond in BAEE. The protease catalyzes the cleavage of this bond, yielding N-α-Benzoyl-L-arginine (BA) and ethanol.[13] The formation of the new carboxylate group on the BA product leads to a change in the electronic environment of the benzoyl group's chromophore. This change results in an increase in absorbance at a specific ultraviolet wavelength, most commonly 253 nm.[14] The rate of this absorbance increase is directly proportional to the rate of BAEE hydrolysis and thus, to the concentration of active enzyme in the sample.

Caption: Workflow of BAEE hydrolysis and detection.

Experimental Protocol: Trypsin Activity Assay

This protocol is adapted from established methods for determining trypsin activity using a continuous spectrophotometric rate determination.

Rationale of Protocol Design

This assay is designed to measure the initial rate of reaction, where the velocity is maximal and proportional to the enzyme concentration. The pH of 7.6 is optimal for trypsin activity. The concentration of BAEE is sufficient to approach enzyme saturation, ensuring the reaction rate is primarily dependent on the enzyme concentration. A temperature of 25°C is used as a standard condition for reproducibility.[14]

Required Reagents

-

Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C.

-

Substrate Solution: 0.25 mM N-α-Benzoyl-L-arginine ethyl ester (BAEE) in Buffer.

-

Enzyme Diluent: 1 mM Hydrochloric Acid (HCl), cold (2-8°C).

-

Enzyme Solution: A solution of Trypsin in cold 1 mM HCl, prepared immediately before use.

Step-by-Step Methodology

-

Reagent Preparation:

-

Buffer: Dissolve 8.04 mg/mL of sodium phosphate monobasic in ultrapure water. Adjust the pH to 7.6 at 25°C using 1 M NaOH. This buffer maintains a stable pH environment optimal for trypsin activity.

-

Substrate Solution: Dissolve BAEE (Cat. No. B4500 or equivalent) in the Buffer to a final concentration of 0.086 mg/mL (0.25 mM). This solution provides the substrate for the enzymatic reaction.

-

Enzyme Diluent: Prepare a 1:1000 dilution of 1 M HCl in ultrapure water. Keep this solution cold. The low pH of the diluent prevents trypsin autolysis (self-digestion) and maintains its stability prior to the assay.

-

Enzyme Solution: Immediately before initiating the assay, dilute the trypsin sample to a concentration of 425-575 units/mL in the cold Enzyme Diluent. This step ensures the enzyme is active and at an appropriate concentration for measurement.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to read absorbance at 253 nm.

-

Equilibrate the cuvette holder to 25°C.

-

-

Assay Procedure:

-

Pipette the following into suitable quartz cuvettes:

Reagent Blank (mL) Test (mL) Substrate Solution 3.00 3.00 | Enzyme Diluent (1 mM HCl) | 0.20 | 0.125 |

-

Mix by inversion and place the cuvettes in the thermostatted spectrophotometer. Allow them to equilibrate to 25°C for 3-5 minutes.

-

To initiate the reaction, add the following:

Reagent Blank (mL) Test (mL) | Enzyme Solution | - | 0.075 |

-

Immediately mix by inversion. The final reaction volume is 3.20 mL.

-

Record the increase in absorbance at 253 nm (A₂₅₃) for approximately 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial, linear portion of the curve for both the Test and Blank samples.

-

The net rate is: ΔA₂₅₃/min (Test) - ΔA₂₅₃/min (Blank).

-

One "BAEE unit" of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.20 mL reaction volume.

-

Quality and Purity Assessment

For research applications, particularly in kinetics and drug development, the purity of BAEE is critical. Impurities could potentially inhibit or compete for the enzyme, leading to inaccurate results.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of BAEE.[][2][15] It separates the primary compound from any impurities or degradation products, allowing for precise quantification.[16] Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity.[9]

-

Spectroscopic Analysis: While not a primary purity method, UV-Vis spectroscopy can confirm the characteristic absorbance peak around 227 nm, which is indicative of the benzoyl chromophore.[4]

Conclusion

N-α-Benzoyl-L-arginine ethyl ester is a well-characterized and indispensable tool in biochemistry and pharmaceutical science. Its defined chemical structure and reliable physicochemical properties make it an excellent substrate for the quantitative analysis of trypsin and related proteases. Understanding its properties, including solubility, stability, and the principles behind its use in enzymatic assays, is crucial for obtaining accurate and reproducible experimental results. This guide provides the foundational knowledge and practical protocols to effectively utilize BAEE in a research setting.

References

-

Benzoylarginine ethyl ester | C15H22N4O3 | CID 123880. PubChem - NIH. [Link]

-

Trypsin. SERVA Electrophoresis GmbH. [Link]

-

Nα-Benzoyl-L-arginine ethyl ester hydrochloride, 99%. Otto Chemie Pvt. Ltd.[Link]

-

Real-Time Label-Free Kinetics Monitoring of Trypsin-Catalyzed Ester Hydrolysis by a Nanopore Sensor. ACS Publications. [Link]

-

BAEE-hydrolysis rate versus trypsin content in the reaction mixture. ResearchGate. [Link]

-

Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

-

Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS. [Link]

-

Solubility of organic compounds (video). Khan Academy. [Link]

-

Purity Testing. Impact Analytical. [Link]

-

Solubility of Organic Compounds. Athabasca University. [Link]

-

beta-amylase - assay procedure (betamyl-3® method). Megazyme. [Link]

-

Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.[Link]

-

Beta-Galactosidase Activity Assay. Roth Lab. [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

-

The pH dependence of the hydrolysis of benzoyl-L-arginine ethyl ester in cooled mixed solvents. PubMed. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]

-

(PDF) A Simple Technique of Liquid Purity Analysis and Its Application to Analysis of Water Concentration in Alcohol-Water Mixtures. ResearchGate. [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Benzoylarginine ethyl ester | C15H22N4O3 | CID 123880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nα-Benzoyl-L-arginine ethyl ester hydrochloride, 99% 2645-08-1 India [ottokemi.com]

- 8. N-α-Benzoyl-L-arginine ethyl ester hydrochloride [cymitquimica.com]

- 9. N a -Benzoyl-L-arginine Ethyl Ester, Hydrochloride [sigmaaldrich.com]

- 10. Khan Academy [khanacademy.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. serva.de [serva.de]

- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 16. medikamenterqs.com [medikamenterqs.com]

An In-depth Technical Guide to N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) for Protease Activity Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of utilizing N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) for the kinetic analysis of proteases. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating system for generating high-quality, reproducible data.

Introduction: The Role of BAEE in Protease Kinetics

N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a synthetic substrate widely employed for the determination of activity for several proteases, most notably trypsin and other serine proteases like kallikreins and subtilisin.[1][2] Its structural resemblance to the natural cleavage sites of these enzymes—specifically at the carboxyl side of arginine or lysine residues—makes it an excellent tool for studying enzyme kinetics.[3][4]

BAEE is a non-peptide, chromogenic substrate, meaning its hydrolysis can be monitored using spectrophotometry without the need for complex secondary detection systems.[5] This property, combined with its high solubility in aqueous buffers, has cemented the BAEE assay as a foundational technique in enzymology, inhibitor screening, and quality control applications.

Table 1: Physicochemical Properties of N-α-Benzoyl-L-arginine ethyl ester hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 2645-08-1 | [2] |

| Molecular Formula | C₁₅H₂₂N₄O₃ • HCl | [2] |

| Molecular Weight | 342.8 g/mol | [2] |

| Appearance | White to off-white powder | - |

| Solubility | Water (≥50 mg/mL), Ethanol (10 mg/mL) | [2] |

| Storage | 2-8°C, desiccated, protected from light. |

The Core Principle: Mechanism of BAEE Hydrolysis

The utility of BAEE in protease assays hinges on a straightforward enzymatic hydrolysis reaction. The protease recognizes and binds to the arginine moiety of BAEE and catalyzes the cleavage of the ester bond.[6]

This reaction yields two products: N-α-Benzoyl-L-arginine (BA) and ethanol.[6] The hydrolysis of the ester bond leads to a change in the electronic environment of the benzoyl group, resulting in an increase in absorbance at a specific ultraviolet (UV) wavelength. For trypsin, this change is maximally detected at 253 nm.[7] The rate of this absorbance increase is directly proportional to the enzymatic activity under defined conditions of substrate concentration, temperature, and pH.[7]

Caption: Enzymatic cleavage of the BAEE ester bond by trypsin.

Experimental Design & Protocol: A Self-Validating System

A robust protease assay is not merely about following steps but understanding the function of each component. This section provides a detailed protocol for a standard trypsin assay, explaining the causality behind each choice.

Reagent Preparation: Ensuring Accuracy from the Start

Accurate reagent preparation is the bedrock of reproducible results. Use ultrapure water (≥18 MΩ·cm) for all aqueous solutions.

-

Assay Buffer (67 mM Sodium Phosphate, pH 7.6 at 25°C):

-

Why: The pH of 7.6 is near the optimal pH for trypsin's catalytic activity, ensuring the enzyme operates at or near its maximum velocity.[6] Phosphate buffers offer good buffering capacity in this pH range.

-

Protocol: Prepare an 8.0 mg/mL solution of sodium phosphate, monobasic in ultrapure water. Adjust the pH to 7.6 at 25°C using a 1 M NaOH solution.

-

-

Substrate Stock Solution (0.25 mM BAEE):

-

Why: This concentration is a common starting point. For detailed kinetic studies (determining Kₘ), a range of substrate concentrations will be necessary. The solution is prepared in the assay buffer to maintain pH and ionic strength upon addition to the reaction. Spontaneous hydrolysis of BAEE can occur, so fresh preparation is recommended.[8]

-

Protocol: Prepare an 0.086 mg/mL solution of BAEE in the prepared Assay Buffer.

-

-

Enzyme Diluent (1 mM HCl):

-

Why: Trypsin is prone to autolysis (self-digestion) at its optimal neutral or alkaline pH. Storing and diluting the enzyme in a weakly acidic solution like 1 mM HCl (pH ~3) significantly reduces this autolytic activity, preserving the enzyme's integrity until the assay is initiated.[9] The enzyme should be kept on ice to further minimize degradation.

-

Protocol: Prepare a 1,000-fold dilution of a 1 M Hydrochloric acid stock solution in ultrapure water.

-

-

Trypsin Enzyme Solution:

-

Why: The concentration must be carefully chosen to ensure the reaction rate is linear over the measurement period. If the rate is too fast, the substrate will be rapidly depleted; if too slow, the signal-to-noise ratio will be poor.

-

Protocol: Immediately before use, prepare a working solution of trypsin (e.g., containing 425–575 units/mL) in cold (2–8°C) 1 mM HCl. The optimal final concentration in the cuvette should be determined empirically by the user.

-

Spectrophotometric Assay Protocol

This protocol is based on a standard 3.20 mL reaction volume, as defined in many classical procedures.[6] A thermostatted spectrophotometer capable of reading at 253 nm is required.

Caption: A streamlined workflow for the BAEE protease assay.

Step-by-Step Method:

-

Setup: Set the spectrophotometer to read absorbance at 253 nm and equilibrate the cuvette holder to 25°C.

-

Pipetting: Prepare "Test" and "Blank" quartz cuvettes.

-

Into each cuvette, pipette 3.00 mL of the 0.25 mM BAEE Substrate Solution.

-

-

Equilibration: Place the cuvettes in the spectrophotometer and allow them to equilibrate to 25°C for 3-5 minutes.

-

Blank Measurement: To the "Blank" cuvette, add 0.20 mL of the Enzyme Diluent (1 mM HCl). Mix by inversion and begin recording the A₂₅₃. This measures the rate of non-enzymatic (spontaneous) substrate hydrolysis.[8]

-

Initiate Reaction: To the "Test" cuvette, add 0.20 mL of the Trypsin Enzyme Solution.[9]

-

Data Acquisition: Immediately mix the "Test" cuvette by inversion and start recording the increase in A₂₅₃ over time for approximately 5 minutes. Ensure you collect enough data points to identify a linear phase.

-

Replicates: Perform all tests in triplicate for statistical validity.

Data Analysis: From Raw Data to Kinetic Constants

Calculation of Enzyme Activity

The rate of reaction is the change in absorbance per unit of time (ΔA₂₅₃/min).

-

Determine the Linear Rate: Plot A₂₅₃ versus time (in minutes) for both the Test and Blank runs. Identify the steepest, linear portion of the curve and calculate the slope. This is your ΔA₂₅₃/min. The reaction should be linear for at least the first few minutes. If it curves quickly, the enzyme concentration may be too high.

-

Correct for Blank Rate: Subtract the rate of the Blank from the rate of the Test to get the true enzyme-catalyzed rate.

-

Corrected Rate = (ΔA₂₅₃/min)Test - (ΔA₂₅₃/min)Blank

-

-

Calculate BAEE Units: One "BAEE unit" of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.[6]

-

Activity (Units/mL of enzyme) = (Corrected Rate * Dilution Factor) / (0.001 * Volume of Enzyme in mL)

-

For the protocol above: Activity = (Corrected Rate * df) / (0.001 * 0.20)

-

Determining Michaelis-Menten Constants (Kₘ and Vₘₐₓ)

To characterize the enzyme's affinity for BAEE (Kₘ) and its maximum reaction velocity (Vₘₐₓ), you must perform the assay across a range of substrate concentrations.

-

Experiment: Repeat the assay protocol using at least 5-7 different final BAEE concentrations, spanning from well below to well above the expected Kₘ (e.g., 0.1x Kₘ to 10x Kₘ).

-

Calculate Initial Velocity (v₀): For each substrate concentration [S], calculate the initial reaction velocity (v₀) in terms of concentration/time (e.g., µM/min). This requires the molar extinction coefficient (ε) of the product formation. While the direct ε for the BAEE-to-BA conversion at 253 nm is not commonly cited, activity is typically expressed in units as calculated above. For rigorous kinetic analysis, a standard curve or a literature-validated ε is required.

-

Michaelis-Menten Plot: Plot v₀ (y-axis) versus substrate concentration [S] (x-axis). The data should resemble a rectangular hyperbola. Vₘₐₓ is the plateau of the curve, and Kₘ is the substrate concentration at which v₀ is half of Vₘₐₓ.[10]

-

Lineweaver-Burk Plot (Double Reciprocal Plot): Estimating Vₘₐₓ from a hyperbolic curve can be inaccurate.[11] A Lineweaver-Burk plot linearizes the data, providing more accurate estimates.[10][12]

-

Plot 1/v₀ (y-axis) versus 1/[S] (x-axis).

-

The data should fall on a straight line.

-

Y-intercept = 1/Vₘₐₓ

-

X-intercept = -1/Kₘ

-

Slope = Kₘ/Vₘₐₓ

-

Table 2: Interpreting Kinetic Parameters

| Parameter | Definition | Significance |

| Vₘₐₓ | Maximum initial velocity of the reaction when the enzyme is saturated with substrate. | Represents the catalytic potential of the enzyme. Proportional to the enzyme concentration. |

| Kₘ | Michaelis Constant: The substrate concentration at which the reaction velocity is half of Vₘₐₓ. | An inverse measure of the enzyme's apparent affinity for its substrate. A lower Kₘ indicates a higher affinity. |

| kcat | Turnover Number: The number of substrate molecules converted to product per enzyme molecule per unit of time (Vₘₐₓ/[E]total). | Represents the intrinsic catalytic rate of the enzyme. |

| kcat/Kₘ | Specificity Constant. | A measure of the enzyme's overall catalytic efficiency, accounting for both binding and catalysis. |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| High Blank Rate | 1. Spontaneous hydrolysis of BAEE.[8]2. Contaminated buffer or water. | 1. Prepare BAEE solution fresh before each experiment.2. Use high-purity water and fresh buffer stocks. |

| No or Very Low Activity | 1. Inactive enzyme (degraded/autolyzed).2. Incorrect pH of the buffer.3. Presence of a protease inhibitor in the sample. | 1. Use a new vial of enzyme; always store and dilute in cold 1 mM HCl.2. Verify buffer pH at 25°C.3. Run a control with a known active trypsin standard. If testing samples, consider inhibitor controls. |

| Reaction Rate is Not Linear | 1. Enzyme concentration is too high, leading to rapid substrate depletion.2. Substrate inhibition (less common with BAEE). | 1. Reduce the enzyme concentration by making further dilutions.2. Check for linearity across a range of substrate concentrations. |

| Poor Reproducibility | 1. Inaccurate pipetting.2. Temperature fluctuations.3. Enzyme solution not mixed properly before use. | 1. Calibrate pipettes; use proper technique.2. Ensure the spectrophotometer's temperature control is stable.3. Gently mix the enzyme stock solution before making dilutions. |

Applications in Research and Drug Development

The BAEE assay is a versatile tool with broad applications:

-

Enzyme Characterization: It is a standard method for determining the fundamental kinetic properties of trypsin and related proteases.[5]

-

Drug Discovery: The assay is widely used in high-throughput screening (HTS) to identify and characterize inhibitors of serine proteases, which are targets for various diseases, including inflammation, coagulation disorders, and cancer.[13][14] The simplicity and speed of the assay are highly advantageous in this context.

-

Quality Control: It is used to measure the activity of trypsin preparations in various industrial and biotechnological processes, such as in cell culture for passaging adherent cells or in food processing.[15]

-

Diagnostics: Assaying trypsin-like activity in biological fluids can be an indicator for certain pathologies, such as pancreatitis.[16][17]

Concluding Remarks and Future Perspectives

The spectrophotometric assay of protease activity using this compound remains a cornerstone of enzyme kinetics. Its simplicity, reliability, and cost-effectiveness ensure its continued relevance. While newer, more sensitive methods using fluorogenic substrates or advanced techniques like nanopore sensing and mass spectrometry are emerging, the BAEE assay provides a robust and accessible platform for fundamental research, inhibitor screening, and quality control.[18][19] A thorough understanding of the principles and causalities outlined in this guide will empower researchers to generate high-quality, reliable data for their scientific endeavors.

References

-

Crowell, A.M.J., Stewart, E.J., Take, Z.S., et al. (2013). Critical assessment of the spectroscopic activity assay for monitoring trypsin activity in organic-aqueous solvent. Anal. Biochem. 435(2), 131-136. [Link]

-

Yuan, Y., et al. (2018). Label-free nanopore single-molecule measurement of trypsin activity. Anal. Chem. 90(15), 9039-9045. [Link]

-

Wang, R., et al. (2020). Real-Time Label-Free Kinetics Monitoring of Trypsin-Catalyzed Ester Hydrolysis by a Nanopore Sensor. ACS Publications. [Link]

-

BMG LABTECH. Pancreatic trypsin activity assay. BMG LABTECH Application Note. [Link]

-

ResearchGate. Comparison of the most used analytical methods for trypsin determination. ResearchGate. [Link]

-

Inagami, T., & Sturtevant, J. M. (1960). The Mechanism of the Specificity of Trypsin Catalysis. Journal of Biological Chemistry, 235(1), 1019-1023. [Link]

-

ResearchGate. BAEE-hydrolysis rate versus trypsin content in the reaction mixture. ResearchGate. [Link]

-

Chondrex, Inc. Trypsin Activity Assay Kit. Chondrex, Inc. [Link]

-

MP Biomedicals. TECHNICAL INFORMATION Trypsin. MP Biomedicals. [Link]

-

ResearchGate. Lineweaver Burk Reciprocal plot of Protease enzyme for determination of Km and Vmax. ResearchGate. [Link]

-

Wiśniewski, P., et al. (2023). Immobilized enzyme microreactors for analysis of tryptic peptides in β-casein and β-lactoglobulin. Scientific Reports, 13(1), 16544. [Link]

-

Pearson. Michaelis-Menten vs. Lineweaver-Burk Plots. Pearson Education. [Link]

-

Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]

-

Study.com. Trypsin Enzyme | Definition, Function & Mechanism. Study.com. [Link]

-

Reddit. Michaelis-Menten kinetics and Lineweaver Burk plots. Reddit. [Link]

-

Hannaford, S. (2020). Michaelis Menten and Lineweaver Burk plots. YouTube. [Link]

-

Bogyo, M., & Cravatt, B. F. (2007). Activity based probes for proteases: applications to biomarker discovery, molecular imaging and drug screening. Current opinion in chemical biology, 11(1), 25-33. [Link]

-

Saghatelian, A., & Cravatt, B. F. (2014). Activity-based profiling of proteases. Annual review of biochemistry, 83, 249-273. [Link]

-

Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap. [Link]

-

Turk, B. (2006). Emerging principles in protease-based drug discovery. Nature reviews. Drug discovery, 5(9), 785-799. [Link]

-

Roberts, R. W., & Ja, W. W. (2024). Activity-Based DNA-Encoded Library Screening for Selective Inhibitors of Eukaryotic Translation. ACS Central Science. [Link]

-

myScience.org. (2024). Mapping Protease Activity: A Breakthrough in Drug Design. myScience.org. [Link]

Sources

- 1. A simple and general approach to assay protease activity with electrochemical technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. One moment, please... [chondrex.com]

- 4. Trypsin Enzyme | Definition, Function & Mechanism - Lesson | Study.com [study.com]

- 5. Na-Benzoyl- L -arginine ethyl ester trypsin substrate 2645-08-1 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Immobilized enzyme microreactors for analysis of tryptic peptides in β-casein and β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Michaelis-Menten vs. Lineweaver-Burk Plots Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]